molecular formula C18H17N5O3 B10910784 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10910784
M. Wt: 351.4 g/mol
InChI Key: VNGRYNWRXUECAN-UHFFFAOYSA-N
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Description

N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a complex organic compound that features a benzodioxole ring, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Tetrazole Formation: The phenyl group is introduced through a reaction with phenylhydrazine, followed by cyclization to form the tetrazole ring.

    Acetamide Formation: The final step involves the acylation of the tetrazole intermediate with an acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O3/c1-12(14-7-8-15-16(9-14)26-11-25-15)19-17(24)10-23-21-18(20-22-23)13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,24)

InChI Key

VNGRYNWRXUECAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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